3-(3-Chlorophenyl)-5-fluorobenzoic acid
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Overview
Description
3-Chlorophenyl compounds are generally colorless or white solids that exhibit significant solubility in water . They are often used as reagents in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds often involves oxidative cross-coupling, chlorination, and hydrosilylation . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring with a chlorine atom attached . The exact structure of “3-(3-Chlorophenyl)-5-fluorobenzoic acid” would likely involve a benzene ring with both chlorine and fluorine atoms attached, but specific details could not be found.Chemical Reactions Analysis
3-Chlorophenyl compounds are often involved in 1,4-conjugate addition reactions, Suzuki-Miyaura reactions, and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve a molecular weight around 170.593 Da and a density of 1.3±0.1 g/cm^3 .Scientific Research Applications
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- Application: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Method: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results: Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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- Application: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results: Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIJGIQUYRAPGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689554 |
Source
|
Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-fluorobenzoic acid | |
CAS RN |
1261929-09-2 |
Source
|
Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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